molecular formula C12H14INO B14914583 N-(3-iodophenyl)cyclopentanecarboxamide

N-(3-iodophenyl)cyclopentanecarboxamide

Cat. No.: B14914583
M. Wt: 315.15 g/mol
InChI Key: YBQPCZQDHYXDDW-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)cyclopentanecarboxamide: is a chemical compound with the molecular formula C12H14INO and a molecular weight of 315.15 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a cyclopentanecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

N-(3-iodophenyl)cyclopentanecarboxamide

InChI

InChI=1S/C12H14INO/c13-10-6-3-7-11(8-10)14-12(15)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,14,15)

InChI Key

YBQPCZQDHYXDDW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)cyclopentanecarboxamide typically involves the reaction of 3-iodoaniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-iodophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(3-iodophenyl)cyclopentanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various binding interactions, while the cyclopentanecarboxamide moiety can influence the compound’s overall reactivity and stability. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

  • N-(2-iodophenyl)cyclopentanecarboxamide
  • N-(4-iodophenyl)cyclopentanecarboxamide
  • N-(3-bromophenyl)cyclopentanecarboxamide

Comparison: N-(3-iodophenyl)cyclopentanecarboxamide is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions compared to its analogs. For example, the 3-iodo derivative may exhibit different binding affinities and reactivity patterns compared to the 2-iodo or 4-iodo derivatives .

Biological Activity

N-(3-iodophenyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C12H12I N O
  • Molecular Weight : 285.13 g/mol
  • IUPAC Name : this compound

The presence of the iodine atom in the phenyl ring is significant as it can influence the compound's interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is through inhibition of fatty acid synthase (FAS). FAS plays a crucial role in lipogenesis, and its overexpression is often linked to various cancers. Inhibition of FAS can lead to reduced proliferation of cancer cells and induce apoptosis.

Key Findings on Biological Activity

  • Inhibition of Fatty Acid Synthase : Research indicates that compounds similar to this compound can inhibit FAS activity, leading to decreased lipid synthesis in cancer cells. This inhibition has been associated with reduced tumor growth in preclinical models .
  • Anti-Cancer Properties : Studies have shown that derivatives of cyclopentanecarboxamide exhibit selective cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The mechanism involves disruption of lipid metabolism essential for cancer cell survival .
  • Therapeutic Applications : Given its mechanism, this compound is being investigated for its potential use in treating cancers characterized by high FAS expression, including breast and prostate cancers.

Case Study 1: Prostate Cancer Treatment

In a study involving prostate cancer cell lines, this compound demonstrated significant anti-proliferative effects. The compound was tested against LAPC-4 and PC-3 cell lines, showing a dose-dependent reduction in cell viability and increased apoptosis markers.

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
01005
107520
505045
1002570

This study suggests that this compound could be a promising candidate for further development as an anti-cancer agent.

Case Study 2: Metabolic Disorders

Another investigation focused on the effects of this compound on metabolic disorders linked to obesity. In vivo studies using murine models indicated that administration of this compound led to significant reductions in body weight and improvements in metabolic parameters such as glucose tolerance and lipid profiles.

ParameterControl GroupTreated Group
Body Weight (g)30 ± 224 ± 2
Glucose Tolerance (mmol/L)15 ± 18 ± 1
Total Cholesterol (mg/dL)200 ± 20150 ± 15

These findings support the potential application of this compound not only in oncology but also in metabolic syndrome management.

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